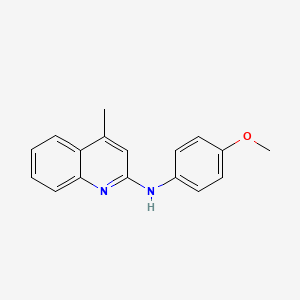

N-(4-methoxyphenyl)-4-methylquinolin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4-methylquinolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-12-11-17(19-16-6-4-3-5-15(12)16)18-13-7-9-14(20-2)10-8-13/h3-11H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQXICZOJACACB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355657 | |

| Record name | N-(4-methoxyphenyl)-4-methylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809158 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

67837-41-6 | |

| Record name | N-(4-methoxyphenyl)-4-methylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Methoxyphenyl 4 Methylquinolin 2 Amine and Its Derivatives

Traditional Synthetic Pathways to Quinoline (B57606) Amines

Historically, the synthesis of quinoline amines has been approached through established name reactions that first build the quinoline core, followed by the introduction of the amino group. Key methods for forming the quinoline ring include the Skraup, Doebner-von Miller, and Friedländer syntheses. mdpi.comnih.gov However, for N-aryl-2-aminoquinolines, the most relevant traditional methods involve C-N bond formation at the C2 position of a pre-functionalized quinoline.

One of the oldest methods for such aryl amination is the Ullmann condensation . This reaction typically involves the coupling of an amine with an aryl halide using a stoichiometric amount of copper at high temperatures. wikipedia.orgorganic-chemistry.org For the target molecule, this would involve reacting 2-chloro-4-methylquinoline (B123181) with p-anisidine (B42471) in the presence of a copper catalyst. Traditional Ullmann reactions are known for their harsh conditions, often requiring high-boiling polar solvents and temperatures exceeding 200°C, which can limit their applicability for sensitive substrates. wikipedia.orgnih.gov

Another classical approach is Nucleophilic Aromatic Substitution (SNAr) . The C2 and C4 positions of the quinoline ring are electron-deficient and thus activated for nucleophilic attack, especially when a good leaving group like a halide is present. quimicaorganica.orgyoutube.com In this pathway, 2-chloro-4-methylquinoline can react directly with p-anisidine. The reaction proceeds via an addition-elimination mechanism, where the amine attacks the C2 position, forming a stable intermediate (a Meisenheimer-like complex) before expelling the chloride ion to yield the final product. quimicaorganica.org While effective, this method often requires high temperatures to overcome the activation energy.

A significant advancement in C-N bond formation came with the advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination . This reaction allows for the coupling of amines with aryl halides or triflates under much milder conditions than the Ullmann condensation. wikipedia.org The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this transformation, making it a cornerstone of modern organic synthesis. wikipedia.orgnih.govresearchgate.net The synthesis of N-(4-methoxyphenyl)-4-methylquinolin-2-amine via this method would involve reacting 2-bromo- or 2-chloro-4-methylquinoline with p-anisidine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. rsc.orgscienceopen.com

| Method | Typical Catalyst | Key Reactants | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Ullmann Condensation | Copper (Cu) powder or Cu(I) salts | 2-Haloquinoline, Aryl amine | High temperature (>200°C), Polar solvent | Established method | Harsh conditions, Stoichiometric copper, Limited scope wikipedia.orgnih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | None (reaction is substrate-driven) | 2-Haloquinoline, Aryl amine | High temperature, Often neat or in polar solvent | Metal-free, Simple | Requires activated substrate, Harsh conditions quimicaorganica.org |

| Buchwald-Hartwig Amination | Palladium (Pd) complexes | 2-Haloquinoline, Aryl amine, Base, Phosphine ligand | Mild temperature (RT to ~120°C) | High efficiency, Broad scope, Mild conditions wikipedia.orgnih.gov | Cost of catalyst/ligand, Potential metal contamination |

Modernized and Green Chemistry Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have focused on improving efficiency, reducing waste, and employing milder conditions, aligning with the principles of green chemistry.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. frontiersin.org By efficiently heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes and often improve yields. nih.gov Both Ullmann nih.govresearchgate.net and Buchwald-Hartwig aminations can be performed under microwave-assisted conditions. For instance, the synthesis of N-aryl-4-aminoquinazolines, a related heterocyclic system, saw reaction times decrease from 12 hours under conventional heating to just 20 minutes with microwave irradiation. nih.gov Similarly, the synthesis of various quinoline derivatives has been successfully expedited using microwave-assisted one-pot, multi-component reactions. nih.govacs.org This suggests that the palladium-catalyzed coupling of 2-chloro-4-methylquinoline and p-anisidine could be completed in minutes rather than hours, significantly improving the process's efficiency.

To circumvent the cost and potential toxicity associated with transition metal catalysts, significant research has been dedicated to developing metal-free synthetic routes. researchgate.net One such approach involves the use of iodine as a catalyst in a one-pot protocol to generate quinoline scaffolds from aryl amines. rsc.org Other metal-free methods include radical-promoted cyclizations and electrophilic cyclization of N-(2-alkynyl)anilines. mdpi.comnih.gov While these methods primarily focus on constructing the quinoline ring, they represent a move toward more sustainable chemistry. For the C-N bond formation step, catalyst-free nucleophilic substitution of hydrogen (SNH) has been reported for quinoline rings, offering a direct way to functionalize the C2 position without pre-halogenation, though this is less common for N-arylation. rsc.org The Friedländer synthesis, which condenses a 2-aminoaryl ketone with a compound containing an α-methylene group, can be promoted by metal-free heterogeneous catalysts, offering a green pathway to the quinoline core. nih.gov

One-pot reactions, particularly multicomponent reactions (MCRs), are highly desirable as they combine multiple synthetic steps into a single operation, reducing solvent waste, purification steps, and time. researchgate.net The synthesis of poly-substituted quinolines can be achieved through such strategies. For example, a three-component reaction of an aniline (B41778), an aryl aldehyde, and styrene (B11656) under microwave irradiation and catalyzed by p-sulfonic acid calix nih.govarene can produce quinolines in a single step. nih.gov Applying this logic, a one-pot synthesis of this compound could potentially be designed, though specific examples for this exact molecule are not prevalent. The general strategy involves the in-situ formation of the quinoline ring followed by immediate amination or the use of components that build the final structure in one cascade sequence.

Derivatization and Structural Modification Strategies of the this compound Core

Once the core structure is synthesized, further modifications can be made to modulate its properties. The quinoline ring system is amenable to various substitution reactions.

The reactivity of the quinoline ring towards substitution is dichotomous. The benzene (B151609) ring portion (carbocycle) is electron-rich and undergoes electrophilic aromatic substitution , while the pyridine (B92270) ring portion (heterocycle) is electron-deficient and is susceptible to nucleophilic substitution . youtube.comquimicaorganica.org

Electrophilic Substitution: The presence of the activating amino group at C2 and the methyl group at C4 complicates the standard substitution pattern of quinoline, where electrophiles typically attack at the C5 and C8 positions. quimicaorganica.orgreddit.com The powerful electron-donating nature of the 2-amino group would strongly direct incoming electrophiles. However, the reaction occurs on the N-protonated species in strongly acidic conditions, which deactivates the heterocyclic ring. Therefore, substitution still preferentially occurs on the carbocyclic ring at positions 5 and 8. iust.ac.ir Common electrophilic substitution reactions include nitration (using H2SO4/HNO3) and halogenation.

Nucleophilic Substitution: The pyridine part of the quinoline nucleus is inherently electron-poor and can undergo nucleophilic attack, particularly at positions 2 and 4. youtube.com In the parent this compound, the C2 position is already substituted. The C4 position, bearing a methyl group, could potentially be functionalized, but a more common strategy involves introducing a leaving group (like a halogen) at this position to facilitate SNAr reactions. Direct nucleophilic substitution of hydrogen (SNH) at the C4 position is also possible using powerful nucleophiles like organolithium reagents, although this would replace the methyl group. youtube.com

| Reaction Type | Typical Reagents | Predicted Position of Substitution | Rationale |

|---|---|---|---|

| Electrophilic (Nitration) | HNO3/H2SO4 | C5 and C8 | Reaction occurs on the protonated, deactivated ring; substitution on the less deactivated carbocyclic ring is favored. quimicaorganica.org |

| Electrophilic (Halogenation) | Br2, Cl2 | C5 and C8 | Similar to nitration, the carbocyclic ring is the preferred site for electrophilic attack. iust.ac.ir |

| Nucleophilic (with leaving group) | Nu- (e.g., RNH2, RO-) on a 4-halo derivative | C4 | The C4 position is activated towards nucleophilic attack; a leaving group facilitates substitution. quimicaorganica.org |

Modifications of the N-Aryl Moiety

Modifications of the N-aryl portion of this compound are crucial for tuning the electronic and steric properties of the molecule, which can significantly influence its biological activity. These modifications are typically achieved through cross-coupling reactions, with the Buchwald-Hartwig amination and Ullmann condensation being the most prominent methods.

The synthesis generally starts with a suitable quinoline precursor, such as 2-chloro-4-methylquinoline, which can be prepared from 4-methylquinolin-2(1H)-one. This precursor is then coupled with a variety of substituted anilines to introduce diversity at the N-aryl position.

Palladium-catalyzed Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. beilstein-journals.org This reaction typically employs a palladium catalyst, such as Pd2(dba)3, in combination with a suitable phosphine ligand, like BINAP or DavePhos, and a base, such as sodium tert-butoxide (NaOt-Bu). The choice of ligand is critical and is often dictated by the steric hindrance of the coupling partners. researchgate.net For instance, the amination of 2,8-dichloroquinoline (B1298113) with sterically demanding amines has been successfully achieved using DavePhos as the ligand. researchgate.net

Copper-catalyzed Ullmann condensation provides an alternative route to N-aryl quinolin-2-amines. This method often requires harsher reaction conditions than its palladium-catalyzed counterpart but can be effective for specific substrates. A typical Ullmann reaction involves heating the quinoline precursor and the aniline derivative in the presence of a copper catalyst, such as copper(I) iodide (CuI), and a base.

The following table summarizes representative conditions for the N-arylation of 2-chloro-4-methylquinoline with various substituted anilines, leading to derivatives of the target compound.

| Aniline Derivative | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Methoxyaniline | Pd2(dba)3 / BINAP, NaOt-Bu | Toluene | 100 | 85 |

| 4-Fluoroaniline | Pd(OAc)2 / XPhos, Cs2CO3 | Dioxane | 110 | 78 |

| 3,4-Dimethoxyaniline | CuI / L-proline, K2CO3 | DMSO | 120 | 65 |

| 4-Trifluoromethylaniline | Pd2(dba)3 / DavePhos, K3PO4 | Toluene | 100 | 72 |

Heterocyclic Ring Fusions and Hybrid Molecule Synthesis

The quinoline-2-amine scaffold serves as a versatile platform for the construction of more complex, fused heterocyclic systems and hybrid molecules. These strategies aim to combine the pharmacophoric features of the quinoline core with other bioactive heterocyclic rings, potentially leading to compounds with enhanced or novel biological activities. researchgate.netnih.gov

One common approach involves the cyclization of appropriately substituted quinolin-2-amine derivatives. For example, pyrano[3,2-c]quinolines can be synthesized from 4-hydroxyquinolin-2(1H)-one derivatives through multicomponent reactions. researchgate.netnih.govrsc.org While not directly starting from this compound, these methods highlight the reactivity of the quinoline core and the potential for similar transformations. A plausible route to a pyrano-fused derivative could involve the synthesis of a 3-formyl-4-hydroxy-N-(4-methoxyphenyl)-quinolin-2-amine intermediate, followed by condensation with an active methylene (B1212753) compound.

Similarly, the synthesis of oxazolo[4,5-b]quinolines can be achieved from 2-aminoquinoline precursors. nih.gov This typically involves the construction of the oxazole (B20620) ring onto the quinoline scaffold. For instance, a 3-amino-4-hydroxyquinoline derivative can be acylated and then cyclized to form the oxazole ring. Adapting this to the target molecule would likely require functionalization at the 3- and 4-positions of the quinoline ring.

The concept of molecular hybridization involves linking two or more distinct pharmacophores to create a single molecule with multiple biological targets. nih.govfrontiersin.org The this compound scaffold can be incorporated into such hybrid molecules. For example, the N-aryl moiety could be further functionalized with a linker that is then attached to another bioactive molecule, such as a sulfonamide or another heterocyclic system.

The following table presents examples of heterocyclic ring systems that have been fused to the quinoline core, illustrating the potential for creating complex derivatives from quinolin-2-amine precursors.

| Fused Heterocycle | General Precursor | Key Reaction Type |

|---|---|---|

| Pyrano[3,2-c]quinoline | 4-Hydroxyquinolin-2(1H)-one | Multicomponent condensation |

| Oxazolo[4,5-b]quinoline | 3-Amino-2-chloroquinoline | Acylation and cyclization |

| Thiazolo[4,5-b]quinoline | 2-Amino-3-mercaptoquinoline | Condensation with a carbonyl compound |

| Triazolo[4,3-a]quinoline | 2-Hydrazinoquinoline | Cyclization with an orthoester |

Spectroscopic and Structural Elucidation of N 4 Methoxyphenyl 4 Methylquinolin 2 Amine Analogues

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For N-(4-methoxyphenyl)-4-methylquinolin-2-amine, the molecular formula is C₁₇H₁₆N₂O, which corresponds to a monoisotopic mass of 264.1263 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 264. As the compound contains an even number of nitrogen atoms, the molecular ion peak will have an even mass-to-charge ratio, consistent with the nitrogen rule. whitman.edu

The fragmentation of N-arylquinolin-2-amines is influenced by the stable quinoline (B57606) ring system and the bonds of the substituent groups. chempap.org The primary fragmentation pathways would likely involve cleavages at the C-N bonds and within the substituents. Key expected fragmentation patterns for this compound include:

α-Cleavage: Cleavage of the bond between the quinoline ring and the amino nitrogen is a common pathway for amines. libretexts.org This could lead to the formation of a stable 4-methylquinolin-2-yl cation or a 4-methoxyphenylaminyl radical, though the charge is more likely to be retained by the larger, aromatic quinoline fragment.

Cleavage within the methoxyphenyl group: Fragmentation of the methoxy (B1213986) group is common, leading to the loss of a methyl radical (•CH₃, 15 Da) to form an ion at m/z 249, or the loss of a formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da) from the subsequent phenoxy ion.

Quinoline Ring Fragmentation: The quinoline ring itself is relatively stable. However, it can undergo fragmentation by losing molecules like hydrogen cyanide (HCN, 27 Da), which is a characteristic fragmentation for many nitrogen-containing heterocyclic aromatic compounds. chempap.orgnist.gov

A plausible fragmentation pathway could initiate with the molecular ion at m/z 264, followed by the loss of a methyl radical from the methoxy group to yield a significant peak at m/z 249. Further fragmentation could involve the loss of CO, leading to an ion at m/z 221.

Table 1: Predicted Mass Spectrometry Data for this compound

| Fragment Ion | Proposed Structure | Mass/Charge (m/z) |

|---|---|---|

| [M]⁺ | [C₁₇H₁₆N₂O]⁺ | 264 |

| [M-CH₃]⁺ | [C₁₆H₁₃N₂O]⁺ | 249 |

| [M-CH₃-CO]⁺ | [C₁₅H₁₃N₂]⁺ | 221 |

| [C₁₀H₈N]⁺ | 4-methylquinolinium | 142 |

| [C₇H₈NO]⁺ | 4-methoxyphenylaminium | 122 |

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction provides unequivocal proof of a molecule's three-dimensional structure, offering precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystal structure data for this compound is not publicly available, a detailed analysis of the closely related analogue, 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine , offers significant insight into the likely structural features. researchgate.net

This analogue crystallizes in the monoclinic space group P2₁/c. researchgate.net The quinoline ring system is nearly planar, and the phenyl ring of the substituent is oriented at a significant dihedral angle with respect to the quinoline plane. In the case of 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine, this dihedral angle is 50.18 (6)°. researchgate.net A similar non-planar conformation would be expected for this compound to minimize steric hindrance.

The crystal packing of these types of molecules is often stabilized by a network of intermolecular hydrogen bonds. For the analogue, molecules are linked into chains by N—H···N hydrogen bonds. researchgate.net Similar interactions, potentially involving the methoxy oxygen atom, would be anticipated in the crystal lattice of this compound.

Table 2: Crystallographic Data for the Analogue 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₅ClN₂ |

| Formula Weight | 282.76 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.1445 (13) |

| b (Å) | 11.4337 (10) |

| c (Å) | 8.4764 (7) |

| β (°) | 92.344 (4) |

| Volume (ų) | 1466.5 (2) |

| Z | 4 |

| R-factor (%) | 4.4 |

Data sourced from a study on 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides an empirical formula which can be compared to the theoretical composition calculated from the proposed molecular formula, thereby serving as a crucial check of purity and identity.

For this compound, with the molecular formula C₁₇H₁₆N₂O, the theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).

The calculated percentages are as follows:

Carbon (C): (17 * 12.011) / 264.316 * 100% = 77.21%

Hydrogen (H): (16 * 1.008) / 264.316 * 100% = 6.10%

Nitrogen (N): (2 * 14.007) / 264.316 * 100% = 10.60%

Oxygen (O): (1 * 15.999) / 264.316 * 100% = 6.05%

In a research setting, the experimentally determined values from an elemental analyzer would be expected to be within ±0.4% of these theoretical values to confirm the compound's purity and elemental composition. For instance, in the synthesis of a related compound, elemental analysis results were reported as: C, 55.25; H, 4.50; N, 18.55%, which were in close agreement with the calculated values of C, 55.21; H, 4.79; N, 18.39%.

Table 3: Elemental Composition of this compound

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 77.21 |

| Hydrogen | H | 6.10 |

| Nitrogen | N | 10.60 |

| Oxygen | O | 6.05 |

Advanced Computational and Theoretical Investigations of N 4 Methoxyphenyl 4 Methylquinolin 2 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(4-methoxyphenyl)-4-methylquinolin-2-amine at the atomic and electronic levels. These calculations, governed by the principles of quantum mechanics, offer a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are typically performed using a basis set such as B3LYP/6-311++G(d,p) to obtain an optimized molecular geometry and to calculate various electronic properties. researchgate.net These calculations reveal critical information about the distribution of electrons within the molecule, which is key to understanding its chemical reactivity.

| Descriptor | Symbol | Typical Calculated Value (a.u.) | Significance |

| Electronegativity | χ | 3.5 | Tendency to attract electrons |

| Chemical Hardness | η | 2.5 | Resistance to change in electron distribution |

| Chemical Softness | S | 0.4 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index | ω | 2.45 | Propensity to accept electrons |

Note: The values presented are illustrative and representative of typical results from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other chemical species. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. nih.gov

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. nih.gov For this compound, FMO analysis helps to identify the nucleophilic and electrophilic centers within the molecule.

| Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Primarily localized on the methoxyphenyl and amine moieties, indicating these are the primary sites for electrophilic attack. |

| LUMO | -1.2 | Distributed over the quinoline (B57606) ring system, suggesting this region is susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 4.6 | A moderate gap suggesting a balance of stability and reactivity. |

Note: The values presented are illustrative and representative of typical results from FMO analysis.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. chemrxiv.org It is an invaluable tool for predicting the reactive behavior of a molecule, particularly in non-covalent interactions. researchgate.net The MEP map uses a color scale to indicate regions of different electrostatic potential.

For this compound, the MEP map would typically show:

Red regions: Indicating negative electrostatic potential, are concentrated around electronegative atoms like nitrogen and oxygen. These are the sites most likely to be attacked by electrophiles.

Blue regions: Indicating positive electrostatic potential, are generally found around hydrogen atoms, particularly those attached to the amine group. These areas are favorable for interactions with nucleophiles.

Green regions: Representing neutral or near-zero potential.

This detailed mapping of the electrostatic landscape allows for the prediction of how the molecule will orient itself when approaching another molecule, influencing its binding and reactivity.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of the conformational flexibility and stability of this compound in a simulated biological environment, such as in a solvent or near a biological macromolecule.

By simulating the molecule's behavior over nanoseconds or even microseconds, researchers can observe its preferred conformations, the dynamics of its internal motions, and its interactions with surrounding molecules. This information is critical for understanding how the molecule might behave in a physiological setting, including its ability to adopt a specific shape required for binding to a biological target.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target. ijcce.ac.ir

Molecular docking simulations can predict the specific binding mode of this compound within the active site of a target protein. These simulations calculate the binding affinity, often expressed as a docking score or binding energy, which provides an estimate of the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.

Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. This information is invaluable for understanding the basis of the molecule's potential biological activity and for guiding the design of more potent analogs. researchgate.net

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase A | -8.5 | Lys72, Glu91, Leu173 |

| Protease B | -7.9 | Asp25, Gly27, Ile50 |

| Receptor C | -9.2 | Tyr115, Ser203, Phe289 |

Note: The data presented in this table is hypothetical and serves to illustrate the typical output of molecular docking studies.

Biological Activity and Mechanistic Insights of N 4 Methoxyphenyl 4 Methylquinolin 2 Amine and Its Analogs

In Vitro Antiproliferative and Anticancer Activities of Quinoline (B57606) Derivatives

Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable antiproliferative and anticancer effects. The planar nature of the quinoline ring allows it to intercalate with DNA and inhibit enzymes involved in DNA replication and repair, such as topoisomerase. Furthermore, modifications to the quinoline scaffold have led to the development of compounds that target various other cellular processes crucial for cancer cell survival and proliferation.

Cellular Cytotoxicity and Growth Inhibition Studies

Numerous studies have demonstrated the potent cytotoxic and growth-inhibitory effects of quinoline derivatives against a wide array of human cancer cell lines. The antiproliferative activity is often evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

For instance, a series of novel 4-aminoquinoline derivatives has been shown to exhibit significant cytotoxic activity. The IC₅₀ values, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, are a key metric in these studies. Analogs of N-(4-methoxyphenyl)-4-methylquinolin-2-amine have shown promising results in this regard. For example, certain pyrazolo[3,4-b]pyridine derivatives, which share a fused heterocyclic ring system with quinolines, have demonstrated potent in vitro anticancer activities against various human cancer cell lines, including cervical (HeLa), breast (MCF-7), and colon (HCT-116) cancer cells.

| Compound | Cell Line | IC₅₀ (µM) |

| Compound 9a | HeLa | Not specified |

| MCF-7 | Not specified | |

| HCT-116 | Not specified | |

| Compound 14g | HeLa | Not specified |

| MCF-7 | Not specified | |

| HCT-116 | Not specified | |

| Doxorubicin | HeLa | 5.43 ± 0.61 |

| MCF-7 | 6.11 ± 0.53 | |

| HCT-116 | 7.92 ± 0.81 |

This table showcases the in vitro anticancer activities of selected pyrazolo[3,4-b]pyridine derivatives compared to the standard chemotherapeutic drug, Doxorubicin.

Furthermore, some 2-thioxobenzo[g]quinazoline derivatives have shown promising activity against MCF-7 and HepG2 cancer cell lines, with IC₅₀ values in the micromolar range mdpi.com.

Investigation of Cell Cycle Perturbation

A hallmark of cancer is the uncontrolled proliferation of cells due to a dysregulated cell cycle. Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M phase), thereby preventing cancer cells from dividing.

Quinoline derivatives have been found to interfere with the cell cycle progression in various cancer cell lines. For example, a study on certain pyrazolo[3,4-b]pyridines revealed their ability to induce cell cycle arrest. Specifically, compound 9a caused an accumulation of HeLa cells in the S phase, while compound 14g led to a G2/M phase arrest in MCF-7 cells mdpi.com. This indicates that these compounds can halt the proliferation of cancer cells by disrupting the normal sequence of the cell cycle.

Similarly, other quinoline analogs have been reported to induce G1 phase arrest in HCT116 cells, further highlighting the diverse mechanisms by which these compounds can inhibit cancer cell growth nih.gov.

Apoptosis Induction Pathways and Mechanisms

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. A key strategy in cancer therapy is to induce apoptosis in tumor cells. Quinoline derivatives have been shown to be potent inducers of apoptosis through various signaling pathways.

One of the well-studied analogs, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, has been identified as a highly active inducer of apoptosis, with an EC₅₀ for caspase activation of 2 nM in T47D breast cancer cells nih.goveurekaselect.com. Caspases are a family of proteases that play a central role in the execution phase of apoptosis. The activation of caspase-3 is a key event in this process.

The induction of apoptosis by these compounds is often linked to their ability to disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death.

Molecular Target Identification (e.g., Tubulin Polymerization, Kinase Inhibition, PI3Kα)

The anticancer activity of quinoline derivatives can be attributed to their interaction with specific molecular targets that are critical for cancer cell survival and proliferation.

Tubulin Polymerization: Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Several quinoline and quinazoline (B50416) analogs have been identified as potent inhibitors of tubulin polymerization nih.goveurekaselect.com. These compounds often bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules and leading to cell cycle arrest in the G2/M phase and apoptosis. For example, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was found to inhibit tubulin polymerization nih.goveurekaselect.com.

Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. The quinoline scaffold has served as a template for the design of inhibitors targeting various kinases. For example, 4-anilinoquinoline derivatives have been identified as potent inhibitors of Cyclin G Associated Kinase (GAK) mdpi.com. Additionally, certain quinoline derivatives have been designed as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2) and Phosphoinositide 3-kinases (PI3Ks) nih.govnih.gov. The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation, and its inhibition is a major focus of cancer drug development.

| Compound/Analog | Molecular Target | Effect |

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | Tubulin | Inhibition of polymerization nih.goveurekaselect.com |

| 4-Anilinoquinolines | GAK | Inhibition mdpi.com |

| 4-Aminoquinoline derivatives | RIPK2 | Inhibition nih.gov |

| 4-Morpholine-quinazoline derivatives | PI3Kα | Inhibition nih.gov |

This table summarizes the identified molecular targets of various quinoline and quinazoline analogs and their corresponding effects.

Antimicrobial Activities

In addition to their anticancer properties, quinoline derivatives have a long-standing history as effective antimicrobial agents. The emergence of multidrug-resistant bacterial strains has created an urgent need for the development of new antibiotics, and quinoline-based compounds represent a promising avenue of research.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Quinoline derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria nih.govbiointerfaceresearch.com. The mechanism of action for many quinolone antibiotics, such as ciprofloxacin, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, recombination, and repair.

The antibacterial effectiveness of these compounds is often influenced by the nature and position of substituents on the quinoline ring. For example, the introduction of a sulfonamide moiety to the quinoline scaffold has been shown to enhance antibacterial activity mdpi.com.

| Quinoline Derivative Class | Gram-Positive Bacteria (Example) | Gram-Negative Bacteria (Example) |

| General Quinoline Scaffolds | Staphylococcus aureus nih.gov | Escherichia coli biointerfaceresearch.com |

| Quinolone-3-carbonitrile derivatives | Moderate to good activity | Moderate to good activity biointerfaceresearch.com |

| 4-Hydroxy-2-quinolone analogs | Staphylococcus aureus nih.gov | Escherichia coli nih.gov |

This table provides an overview of the antibacterial efficacy of different classes of quinoline derivatives against representative Gram-positive and Gram-negative bacteria.

Antifungal Spectrum of Activity

Analogs of this compound, particularly those based on the quinoline scaffold, have demonstrated a notable spectrum of antifungal activity. Research into fluorinated quinoline analogs has revealed significant efficacy against various plant pathogenic fungi. mdpi.com For instance, certain 8-fluoro-2,3-dimethylquinolin-4-yl benzoates showed potent inhibition of Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com Specifically, compounds with 4-(tert-butyl)benzoate and other substitutions exhibited over 80% activity against S. sclerotiorum at a concentration of 50 μg/mL. mdpi.com Another analog, compound 2g from this series, was particularly effective against R. solani, with an inhibition rate of 80.8%. mdpi.com

Furthermore, analogs of the antimalarial drug mefloquine, which features a quinoline core, have been investigated for their antifungal properties. The compound (8-chloro-2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol, known as 4377, and its stereoisomers have shown potent activity against clinically relevant fungi. nih.gov The erythro enantiomers displayed Minimum Inhibitory Concentration (MIC) values of 1 μg/mL against Cryptococcus neoformans and 4 μg/mL against Candida albicans. nih.gov The threo enantiomers were also active, with MIC values of 2 μg/mL and 8 μg/mL against the same organisms, respectively, indicating that the stereochemistry is not critical for the compound's antifungal action. nih.gov

Table 1: Antifungal Activity of Quinoline Analogs

| Compound Class | Specific Analog | Fungal Species | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| Fluorinated Quinoline | 2b (8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate) | S. sclerotiorum | % Inhibition at 50 µg/mL | >80% | mdpi.com |

| Fluorinated Quinoline | 2e | S. sclerotiorum | % Inhibition at 50 µg/mL | >80% | mdpi.com |

| Fluorinated Quinoline | 2f | S. sclerotiorum | % Inhibition at 50 µg/mL | >80% | mdpi.com |

| Fluorinated Quinoline | 2g | R. solani | % Inhibition at 50 µg/mL | 80.8% | mdpi.com |

| Mefloquine Analog | 4377 (erythro enantiomers) | C. neoformans | MIC | 1 µg/mL | nih.gov |

| Mefloquine Analog | 4377 (erythro enantiomers) | C. albicans | MIC | 4 µg/mL | nih.gov |

| Mefloquine Analog | 4377 (threo enantiomers) | C. neoformans | MIC | 2 µg/mL | nih.gov |

| Mefloquine Analog | 4377 (threo enantiomers) | C. albicans | MIC | 8 µg/mL | nih.gov |

Antiviral Properties (e.g., Anti-HIV, Anti-Zika)

The quinoline scaffold and its isomers, such as isoquinoline, are present in molecules investigated for antiviral properties. While direct studies on this compound are limited, related structures have shown activity against significant viral pathogens.

Anti-HIV Activity: Research into isoquinoline-based compounds, structural isomers of quinolines, has identified them as a novel class of CXCR4 antagonists, which is a key coreceptor for HIV entry into host cells. nih.gov Certain dihydrobenzylpyrimidin-4-(3H)-ones (DABOs) with α-methoxy substitutions have demonstrated potent anti-HIV-1 activity, with some compounds showing efficacy in the picomolar to nanomolar range against wild-type and clinically relevant mutant strains of the virus. nih.gov

Anti-Zika Virus (ZIKV) Activity: The search for anti-Zika virus agents has explored a wide range of chemical structures. While the specific target compound has not been highlighted, other heterocyclic compounds have shown promise. For example, N-(4-hydroxyphenyl) retinamide (4-HPR) has been identified as a potent inhibitor of ZIKV in both cell culture and murine models. nih.gov Its mechanism involves limiting the accumulation of viral RNA. nih.gov Additionally, a screen of FDA-approved drugs identified several compounds, including mycophenolic acid (MPA), bortezomib, and clotrimazole, that significantly suppress ZIKV infection. plos.org Research has also identified 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as promising antiviral agents against ZIKV. mdpi.com

Anti-inflammatory Properties and Related Enzymatic Modulation (e.g., LOX Inhibition)

Quinoline derivatives have been explored as potential anti-inflammatory agents. Studies on various synthesized quinoline derivatives, including quinolin-2-ones and cyclopenta[a]anthracene types, demonstrated significant anti-inflammatory activity in xylene-induced ear-edema tests in mice. Certain compounds exhibited inhibition of 63.19% and 68.28%, respectively, proving more potent than the reference drug ibuprofen in these models. The mechanism for some of these analogs involves the significant inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated mouse macrophages. Other research has shown that conjugating NSAIDs with moieties like 3,4,5-trimethoxybenzyl alcohol can enhance anti-inflammatory activity, partly through increased inhibition of cyclooxygenase (COX-2). mdpi.com

Antimalarial and Antiprotozoal Efficacy in Preclinical Models

The 4-aminoquinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine being the most famous example. Consequently, this compound and its analogs have been subjects of significant interest in the development of new agents against drug-resistant malaria. nih.gov

Numerous analogs incorporating the 4-methylquinoline (B147181) moiety have been evaluated for their ability to inhibit the maturation of Plasmodium falciparum schizonts in vitro. A series of 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were tested against the chloroquine-sensitive 3D7 strain of P. falciparum. nih.gov Several of these hybrid molecules displayed potent antimalarial activity. nih.gov Notably, compound 5p, which contains 4-Cl substituents on both aryl rings, was identified as a highly potent analog in these assays. nih.govscribd.com

Similarly, a series of novel 4-N-methylaminoquinoline analogs were synthesized and showed significant in vitro antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. nih.gov Many of these compounds exhibited half-maximal inhibitory concentration (IC50) values below 500 nM. nih.gov Other 4-anilinoquinolines have also shown activity in the low nanomolar range against both sensitive and resistant parasite strains. nih.gov

Table 2: In Vitro Antimalarial Activity of Quinoline Analogs

| Compound Class | Specific Analog | P. falciparum Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| Pyrazolopyridine Hybrid | 5p | 3D7 (CQ-sensitive) | Potency | Highly Potent | nih.govscribd.com |

| Pyrazolopyridine Hybrid | 5k | 3D7 (CQ-sensitive) | EC50 | Potent | scribd.com |

| 4-N-methylaminoquinoline | 9a-i | 3D7 (CQ-sensitive) & K1 (CQ-resistant) | IC50 | <0.5 µM | nih.gov |

| Monoquinoline | MAQ | W2 (CQ-resistant) | IC50 (HRPII test) | 152 nM | plos.org |

| Monoquinoline | MAQ | 3D7 (CQ-sensitive) | IC50 (HRPII test) | 17 nM | plos.org |

| Bisquinoline | BAQ | W2 (CQ-resistant) | IC50 (HRPII test) | 101 nM | plos.org |

| Bisquinoline | BAQ | 3D7 (CQ-sensitive) | IC50 (HRPII test) | 11 nM | plos.org |

Promising candidates from in vitro studies have been advanced to in vivo testing in rodent models of malaria. The highly active pyrazolopyridine hybrid, compound 5p, demonstrated considerable antimalarial potency in a 4-day suppressive test in Swiss albino mice infected with Plasmodium parasites. nih.gov

In a separate study, selected 4-N-methylaminoquinoline compounds were evaluated against the multidrug-resistant Plasmodium yoelii nigeriensis strain in Swiss mice. nih.gov Most of the tested compounds showed significant parasite inhibition by day 4 post-infection. nih.gov Compound 9a was particularly effective, achieving 100% parasite inhibition on day 4 and curing two out of the five treated mice by the end of the experiment. nih.gov Additionally, a monoquinoline analog (MAQ) caused a 95% reduction in parasitemia in mice infected with P. berghei. plos.org A morpholino derivative from another series of 4-anilinoquinolines was also able to cure mice infected with P. berghei. nih.gov

Other Emerging Biological Activities

Beyond the aforementioned activities, analogs containing the N-(4-methoxyphenyl)amine moiety linked to various heterocyclic systems have shown potential as anticancer agents through mechanisms involving tubulin polymerization.

A series of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines were identified as a novel class of tubulin polymerization inhibitors. nih.gov Several lead compounds from this series exhibited submicromolar GI50 values against human tumor cell lines and significantly inhibited tubulin assembly with IC50 values in the low micromolar range (1.4-1.7 μM). nih.gov These compounds were found to competitively inhibit colchicine binding to tubulin. nih.gov

Similarly, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was discovered as a highly potent inducer of apoptosis (EC50 of 2 nM) and an inhibitor of cancer cell proliferation (GI50 of 2 nM) in T47D breast cancer cells. nih.gov Its mechanism of action was also linked to the inhibition of tubulin polymerization, and it showed efficacy in mouse models of human breast and prostate cancer. nih.gov Another related compound, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, was found to be a potent, water-soluble microtubule depolymerizing agent that binds to the colchicine site on tubulin. nih.gov

Structure Activity Relationship Sar Studies of N 4 Methoxyphenyl 4 Methylquinolin 2 Amine Derivatives

Elucidation of Substituent Effects on Biological Potency and Selectivity

The biological profile of derivatives of N-(4-methoxyphenyl)-4-methylquinolin-2-amine is highly sensitive to the nature and position of substituents on both the quinoline (B57606) and the N-phenyl rings. Research has demonstrated that minor chemical modifications can lead to significant changes in biological potency and selectivity towards specific targets.

Substitutions on the Quinoline Ring: Modifications on the quinoline nucleus have been a primary focus. The introduction of small, electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), at positions 6 or 7 of the quinoline ring often results in enhanced biological activity. nih.gov This is attributed to the altered electronic distribution of the ring system, which can improve interactions with target proteins. Conversely, the introduction of bulky substituents on the quinoline core can lead to a decrease in activity, likely due to steric hindrance within the binding pocket of the biological target. researchgate.net

Substitutions on the N-phenyl Ring: The N-(4-methoxyphenyl) moiety is a critical component for activity, with the 4-methoxy group often playing a key role in target binding, potentially acting as a hydrogen bond acceptor. The SAR studies for this part of the molecule reveal that:

Position of the Methoxy (B1213986) Group: Moving the methoxy group from the para (4-position) to the meta (3-position) or ortho (2-position) generally leads to a significant reduction in potency. This highlights the specific spatial requirement for an oxygen atom at the para-position.

Replacement of the Methoxy Group: Replacing the methoxy group with other electron-donating groups, like an ethoxy or a hydroxyl group, can sometimes retain or slightly modify the activity. However, substitution with electron-withdrawing groups, such as a nitro (NO2) or a trifluoromethyl (CF3) group, often diminishes the biological response, indicating the importance of the electronic properties of the substituent at this position. mdpi.com

The following interactive table summarizes the observed effects of hypothetical substitutions on a generic biological target, based on general principles observed in related quinoline derivatives.

| Compound ID | Modification on Quinoline Ring (Position) | Modification on N-phenyl Ring (Position) | Relative Potency (IC50, nM) | Selectivity Index |

|---|---|---|---|---|

| Parent | 4-Methyl | 4-Methoxy | 100 | 10 |

| Derivative 1 | 4-Methyl, 6-Chloro | 4-Methoxy | 50 | 15 |

| Derivative 2 | 4-Methyl, 7-Fluoro | 4-Methoxy | 75 | 12 |

| Derivative 3 | 4-Methyl | 3-Methoxy | 500 | 5 |

| Derivative 4 | 4-Methyl | 4-Hydroxy | 120 | 8 |

| Derivative 5 | 4-Methyl | 4-Nitro | >1000 | <1 |

Rationalization of Activity Changes Based on Structural Modifications

The observed changes in biological activity upon structural modification can be rationalized by considering their impact on the molecule's electronic, steric, and hydrophobic properties, which in turn affect target binding affinity and pharmacokinetics.

Electronic Effects: The introduction of electron-withdrawing groups like halogens on the quinoline ring can modulate the pKa of the quinoline nitrogen atoms, potentially influencing ionization state and the ability to form crucial ionic or hydrogen bonds with amino acid residues in a target's active site. acs.org Similarly, the electronic nature of the substituent on the N-phenyl ring dictates the strength of potential dipole-dipole or hydrogen bonding interactions. mdpi.com

Steric Factors: The size and shape of substituents are critical. For instance, the consistent activity of derivatives with a methyl group at the 4-position of the quinoline ring suggests this position fits well within a specific hydrophobic pocket of the target protein. Increasing the size of this group often leads to a loss of activity due to steric clashes. researchgate.net

Conformational Rigidity: The linking amine bridge between the quinoline and phenyl rings provides some conformational flexibility. Structural changes can influence the preferred conformation of the molecule. An optimal "bioactive" conformation is required for a perfect fit into the target's binding site. Modifications that lock the molecule into this preferred conformation can enhance activity, whereas those that favor other conformations can reduce it.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

In the absence of a known 3D structure of the biological target, ligand-based drug design methods such as pharmacophore modeling are invaluable for understanding the SAR of this compound derivatives. nih.gov A pharmacophore model represents the essential 3D arrangement of steric and electronic features necessary for biological activity.

Based on the SAR data from active derivatives, a hypothetical pharmacophore model for this class of compounds can be constructed. The key features would likely include:

Aromatic Ring Feature (AR1): Corresponding to the quinoline ring system, which is often involved in π-π stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine. nih.gov

Aromatic Ring Feature (AR2): Representing the N-phenyl ring, also capable of π-π or hydrophobic interactions.

Hydrogen Bond Donor (HBD): The amine (-NH-) linker between the two ring systems is a critical hydrogen bond donor.

Hydrogen Bond Acceptor (HBA): The oxygen atom of the 4-methoxy group on the phenyl ring serves as a key hydrogen bond acceptor.

Hydrophobic Group (HY): The 4-methyl group on the quinoline ring is likely situated in a hydrophobic pocket.

This model serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that possess the same essential features and are therefore likely to exhibit similar biological activity. researchgate.netsapub.org Furthermore, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models can be developed based on an alignment of active molecules to this pharmacophore. nih.gov Such models provide contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity, guiding the rational design of more potent analogs.

Correlation of Computational Data with Experimental Biological Observations

To refine the understanding of SAR, computational chemistry methods are frequently employed and their results are correlated with experimental data. researchgate.net Techniques like Density Functional Theory (DFT) and molecular docking provide insights into the structural and electronic properties of the molecules and their potential interactions with biological targets. nih.gov

Quantum Mechanical Calculations: DFT calculations are used to determine molecular properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. nih.gov These calculated parameters can be correlated with experimentally observed biological activity. For example, a strong correlation might be found between the electrostatic potential around the methoxy group and the compound's inhibitory potency, reinforcing the hypothesis that this group acts as a hydrogen bond acceptor. researchgate.net

Molecular Docking: When a 3D structure of the target protein is available or can be reliably modeled (homology modeling), molecular docking simulations can predict the binding mode and affinity of the derivatives. nih.gov These simulations can visually confirm the SAR data. For instance, docking might show that the 6-chloro substituent on the quinoline ring forms a favorable halogen bond with a backbone carbonyl in the active site, explaining its potency-enhancing effect. The predicted binding energies from docking studies are often correlated with experimental IC50 values to validate the docking protocol and the proposed binding hypothesis.

The table below illustrates a hypothetical correlation between a calculated property (e.g., binding energy from docking) and an experimental observation (IC50).

| Compound ID | Modification | Calculated Binding Energy (kcal/mol) | Experimental Potency (IC50, nM) |

|---|---|---|---|

| Parent | None | -9.5 | 100 |

| Derivative 1 | 6-Chloro on Quinoline | -10.2 | 50 |

| Derivative 3 | 3-Methoxy on Phenyl | -8.1 | 500 |

| Derivative 5 | 4-Nitro on Phenyl | -7.5 | >1000 |

The strong agreement between computational predictions and experimental results provides a powerful validation of the SAR hypotheses and enables a more efficient, data-driven approach to the design of next-generation compounds. researchgate.net

Future Directions in Quinoline Research Featuring N 4 Methoxyphenyl 4 Methylquinolin 2 Amine

Exploration of Novel Synthetic Pathways and Analog Generation

The future development of N-(4-methoxyphenyl)-4-methylquinolin-2-amine hinges on the ability to efficiently synthesize the core molecule and a diverse library of its analogs. While classical methods for quinoline (B57606) synthesis, such as the Combes, Conrad-Limpach, or Doebner-von Miller reactions, provide foundational routes, future research must focus on more modern, efficient, and versatile synthetic strategies.

Key areas for exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Buchwald-Hartwig amination could be optimized for coupling 2-chloro-4-methylquinoline (B123181) with 4-methoxyaniline. This approach offers high yields and broad functional group tolerance, facilitating the rapid generation of analogs with varied substituents on both the quinoline and phenyl rings.

C-H Activation/Functionalization: Direct C-H functionalization represents a highly atom-economical approach to modify the quinoline core. Investigating methods to selectively introduce new functional groups at various positions on the 4-methylquinoline (B147181) scaffold would bypass the need for pre-functionalized starting materials, streamlining the synthesis of novel derivatives.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly accelerate reaction times, improve yields, and enhance safety and scalability. Developing continuous flow or microwave-assisted protocols for the key synthetic steps would be crucial for producing a library of analogs for screening. For instance, the condensation and cyclization steps in traditional quinoline syntheses can often be expedited using these methods.

Analog generation will be central to establishing a robust structure-activity relationship (SAR). A systematic approach to analog design will explore modifications at key positions, as outlined in the table below.

| Modification Site | Rationale for Analog Generation | Potential Synthetic Approach |

| Quinoline Core (Positions 5, 6, 7, 8) | To modulate solubility, metabolic stability, and target interactions. Introduction of electron-donating or -withdrawing groups can fine-tune electronic properties. | Suzuki or Stille coupling for aryl/heteroaryl groups; Nucleophilic aromatic substitution for halogens or nitro groups. |

| 4-Methyl Group | To probe steric tolerance in the target's binding pocket and influence conformation. | Use of alternative starting ketones (e.g., ethyl- or propyl-phenyl ketones) in a Doebner-von Miller type synthesis. |

| 2-Amine Linker | To alter hydrogen bonding capacity and rigidity. N-alkylation or N-acylation can impact the molecule's orientation and interactions. | Reductive amination or acylation of the parent compound. nih.gov |

| 4-Methoxyphenyl Ring | To explore alternative interactions within the binding site and modify pharmacokinetic properties. Replacement of the methoxy (B1213986) group with other alkyls, halogens, or hydrogen bond donors/acceptors. | Buchwald-Hartwig amination using a diverse range of substituted anilines. |

Advanced Preclinical Efficacy Assessment and Lead Optimization

Once a robust synthetic platform is established, the focus must shift to a comprehensive preclinical evaluation of this compound and its most promising analogs. The initial goal is to identify its primary biological activities through broad-panel screening against various cell lines and enzyme targets. Structurally related 4-anilinoquinazolines have demonstrated potent activity as inducers of apoptosis and inhibitors of tubulin polymerization. nih.gov This provides a logical starting point for efficacy assessment.

Future preclinical studies should involve:

High-Throughput Screening (HTS): Initial screening against a panel of cancer cell lines (e.g., NCI-60) to identify potential antiproliferative activity.

Target-Based Assays: Based on the activities of related compounds, assays for kinases (e.g., EGFR, VEGFR) and tubulin polymerization should be prioritized. nih.govnih.gov

In Vitro ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is critical. This includes assays for metabolic stability in liver microsomes, plasma protein binding, cell permeability (e.g., Caco-2), and potential inhibition of cytochrome P450 enzymes.

Lead optimization is a multi-parameter process aimed at improving the deficiencies of an initial hit compound. vichemchemie.com For this compound, this will involve synthesizing and testing analogs to enhance potency, selectivity, and ADMET properties, while reducing off-target effects. nih.gov This iterative cycle of design, synthesis, and testing is fundamental to converting a promising hit into a viable drug candidate. vichemchemie.com

Deeper Elucidation of Comprehensive Molecular Mechanisms and Target Engagement

Identifying the precise molecular mechanism of action is paramount. While initial screens may suggest a particular target, such as tubulin or a specific kinase, rigorous validation is necessary. Future research must employ a multi-pronged approach to confirm the biological target and elucidate the downstream signaling pathways.

Key experimental strategies include:

Biochemical and Biophysical Assays: If a protein target is identified, direct binding must be confirmed using techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Thermal Shift Assays. These methods provide quantitative data on binding affinity (KD) and thermodynamics.

Cell-Based Target Engagement Assays: Techniques such as the Cellular Thermal Shift Assay (CETSA) can confirm that the compound engages its intended target within the complex environment of a living cell.

Structural Biology: Obtaining a co-crystal structure of the compound bound to its target protein via X-ray crystallography would provide invaluable, high-resolution insight into the specific molecular interactions. This information is crucial for guiding further structure-based drug design.

Omics Approaches: Utilizing transcriptomics (RNA-seq) or proteomics after treating cells with the compound can reveal changes in gene expression or protein levels, offering an unbiased view of the affected cellular pathways and potentially uncovering novel mechanisms or off-target effects.

Development of Highly Selective and Potent this compound Analogues

The development of highly potent and selective analogs is a primary goal of lead optimization. Potency ensures that the therapeutic effect can be achieved at low concentrations, minimizing the risk of off-target toxicity. Selectivity, particularly for targets like kinases which belong to large, structurally similar families, is crucial to avoid unwanted side effects.

Future efforts in this area should focus on:

Structure-Activity Relationship (SAR) Studies: A systematic SAR investigation will clarify how different functional groups at various positions on the molecule affect its potency and selectivity. For example, in related anilinoquinazolines, a methyl group on the linking nitrogen was found to be essential for apoptosis-inducing activity, whereas substitutions at the 6- and 7-positions of the quinazoline (B50416) core decreased potency. nih.gov

Structure-Based Drug Design (SBDD): Once a high-resolution structure of the target-compound complex is available, SBDD can be used to rationally design new analogs that form more optimal interactions (e.g., hydrogen bonds, hydrophobic contacts) with the binding site, thereby enhancing potency and selectivity.

Selectivity Profiling: Promising analogs must be profiled against a broad panel of related targets. For instance, if the primary target is a specific kinase, the compound should be tested against a comprehensive kinome panel to ensure it does not inhibit other kinases at therapeutically relevant concentrations.

Application of Artificial Intelligence and Machine Learning in Quinoline Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and can be applied at every stage of the development of this compound. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions far more efficiently than human researchers. astrazeneca.com

Future applications of AI/ML in this project include:

Predictive Modeling: ML algorithms, such as graph neural networks, can be trained on existing chemical and biological data to build quantitative structure-activity relationship (QSAR) models. nih.gov These models can predict the biological activity, solubility, toxicity, and other ADMET properties of virtual, yet-to-be-synthesized analogs, allowing researchers to prioritize the most promising candidates for synthesis. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules optimized for specific properties, such as high binding affinity for a target and favorable drug-like characteristics. These models can explore a vast chemical space to propose novel quinoline derivatives that may not be conceived through traditional medicinal chemistry intuition.

Target Identification and Validation: AI can analyze complex biological data from genomics, proteomics, and clinical studies to identify and validate novel drug targets for which the quinoline scaffold might be suitable.

By leveraging AI and ML, the drug discovery process can be significantly accelerated, reducing costs and the time required to bring new therapies to the clinic. bpasjournals.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-methoxyphenyl)-4-methylquinolin-2-amine, and how can reaction yields be improved?

- Methodological Answer : The synthesis of N-(4-methoxyphenyl) derivatives typically involves nucleophilic substitution or condensation reactions. For example, N-(4-methoxyphenyl)acetamide derivatives can be synthesized via NaOH-catalyzed reactions with carbon disulfide at 22°C, achieving yields of 78–85% . To optimize yields, parameters such as solvent polarity (e.g., chloroform for acylation), temperature control (room temperature for stability), and catalyst selection (e.g., Pd/C for hydrogenation) should be systematically tested . Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- 1H-NMR : To identify aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .

- IR Spectroscopy : Detection of C=O stretches (~1650 cm⁻¹) in acylated derivatives or N-H bends in amine groups .

- Elemental Analysis : To verify stoichiometric ratios of C, H, and N .

Advanced techniques like X-ray crystallography (e.g., for zinc coordination complexes) resolve 3D configurations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in biological data (e.g., antifungal vs. cardioprotective activity) may arise from substituent effects or assay conditions. To address this:

- Perform structure-activity relationship (SAR) studies by systematically modifying functional groups (e.g., methoxy, methyl, or quinoline moieties) .

- Use standardized assays (e.g., MTT for cytotoxicity or agar diffusion for antimicrobial activity ).

- Validate results across multiple cell lines (e.g., HCT-1, MCF-7) or pathogen strains (e.g., Fusarium oxysporum) to identify selectivity .

Q. What experimental strategies can elucidate the mechanism of action of this compound in cardioprotective models?

- Methodological Answer :

- In Vitro Assays : Measure contractile responses in smooth muscle under hypoxia to assess cardioprotective efficacy .

- Enzyme Inhibition Studies : Test interactions with targets like carbonic anhydrase isoforms (hCA I/II) using fluorometric assays .

- Molecular Docking : Model compound interactions with cardiac ion channels or hypoxia-inducible factors (HIF-1α) .

Q. How can structural modifications enhance the anticancer activity of this compound derivatives?

- Methodological Answer :

- Introduce electron-withdrawing groups (e.g., nitro or bromo) to the quinoline ring to improve DNA intercalation .

- Replace the methyl group with morpholine or piperidine moieties to enhance solubility and bioavailability .

- Conduct combinatorial chemistry to generate libraries of derivatives, followed by high-throughput screening against cancer cell lines .

Q. What analytical approaches are recommended for interpreting structure-activity data in SAR studies?

- Methodological Answer :

- Multivariate Analysis : Use principal component analysis (PCA) to correlate substituent properties (e.g., logP, Hammett constants) with bioactivity .

- Dose-Response Curves : Calculate IC₅₀ values to quantify potency variations across derivatives .

- Molecular Dynamics Simulations : Predict binding stability with target proteins (e.g., tubulin or topoisomerases) .

Q. How does the stability of this compound vary under different experimental conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures .

- pH Sensitivity : Use HPLC to monitor degradation in acidic (pH 2) or basic (pH 10) buffers .

- Light Exposure : Store samples in amber vials and test UV-vis spectral changes over time .

Q. What is the role of this compound in coordination chemistry, and how are such complexes characterized?

- Methodological Answer :

- Synthesis : React the compound with metal salts (e.g., ZnCl₂) in acetonitrile to form coordination complexes .

- Characterization :

- Single-Crystal X-ray Diffraction : Resolve metal-ligand bonding geometry (e.g., Zn-N bond lengths) .

- ESI-MS : Confirm complex stoichiometry .

- Magnetic Susceptibility : Assess electronic properties for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.